molecular formula C9H8N2O4 B411853 acetaldehyde O-{3-nitrobenzoyl}oxime

acetaldehyde O-{3-nitrobenzoyl}oxime

Cat. No.: B411853
M. Wt: 208.17g/mol
InChI Key: ILDNYYXPAZIDTJ-WTDSWWLTSA-N
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Description

Acetaldehyde O-{3-nitrobenzoyl}oxime is a derivative of acetaldehyde oxime (CAS 107-29-9), where the hydroxyl group of the oxime is substituted with a 3-nitrobenzoyl moiety. This modification introduces electron-withdrawing nitro and benzoyl groups, significantly altering its chemical reactivity, stability, and applications compared to unsubstituted acetaldehyde oxime. For instance, analogous compounds like (4-bromophenyl)(hydroxyimino)acetaldehyde oxime () and imine oximes with nitro-phenyl substituents () highlight the role of aromatic and electron-withdrawing groups in modulating reactivity .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17g/mol

IUPAC Name

[(E)-ethylideneamino] 3-nitrobenzoate

InChI

InChI=1S/C9H8N2O4/c1-2-10-15-9(12)7-4-3-5-8(6-7)11(13)14/h2-6H,1H3/b10-2+

InChI Key

ILDNYYXPAZIDTJ-WTDSWWLTSA-N

SMILES

CC=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Isomeric SMILES

C/C=N/OC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects
Compound Substituent(s) Key Properties/Effects
Acetaldehyde oxime -H (unsubstituted oxime) Flammable liquid; irritant; used in oxygen scavenging and derivatization .
Acetaldehyde O-{3-nitrobenzoyl}oxime -O-(3-nitrobenzoyl) Enhanced electron withdrawal; potential for increased acidity and hydrolysis sensitivity.
(4-Bromophenyl)(hydroxyimino)acetaldehyde oxime -(4-bromophenyl)(hydroxyimino) Bromine substituent enhances steric bulk and may influence coordination chemistry .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime -O-(2,4-dichlorobenzyl); pyridinyl Halogenated aromatic groups improve stability and pesticidal activity .
Acetone oxime (MEKO) -C(CH₃)₂ High oxygen scavenging efficiency; used in boiler water treatment .

The 3-nitrobenzoyl group in this compound likely increases its susceptibility to hydrolysis compared to alkyl-substituted oximes (e.g., MEKO) due to the electron-withdrawing nitro group activating the oxime bond. This contrasts with halogenated derivatives (e.g., ), where electron-withdrawing Cl/F groups enhance thermal stability .

Table 2: Reactivity and Functional Comparisons
Compound Key Reactivity Applications
Acetaldehyde oxime Forms two oxime isomers (E/Z); reacts with aldehydes for derivatization . Derivatization agent in HPLC analysis; oxygen scavenger .
This compound Expected isomerism; nitro group may facilitate nucleophilic substitution. Potential use in catalysis or as a precursor in nitroaromatic synthesis.
(4-Bromophenyl) derivative Forms stable metal complexes due to bromine's polarizability . Coordination chemistry; ligand in organometallic synthesis.
MEKO Reacts rapidly with oxygen at 138–336°C . Boiler water treatment; corrosion inhibitor.

The nitro group in this compound could enhance its utility in nonlinear optical (NLO) applications, as seen in nitro-phenyl imine oximes with high NLO activity (). This contrasts with MEKO, which prioritizes oxygen scavenging over electronic applications .

Table 3: Stability and Hazard Comparisons
Compound Stability Concerns Safety Hazards
Acetaldehyde oxime Flammable; reacts violently with oxidizers . Skin/eye irritant; flammable liquid (DOT UN 2332) .
This compound Potential nitro group decomposition under heat. Likely irritant; may pose explosion risk due to nitro group .
Halogenated oximes (e.g., ) High thermal stability due to Cl/F substituents . Reduced flammability but potential toxicity from halogen byproducts.

The nitro group introduces explosion risks during storage and handling, similar to nitrobenzaldehyde derivatives (). Proper grounding and non-sparking tools are critical, as mandated for acetaldehyde oxime .

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